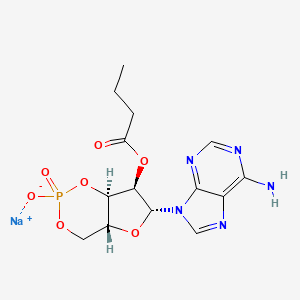
2'-O-MB-CAMP sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Monobutyryladenosine-3’, 5’-cyclic monophosphate, sodium salt (2’-O-MB-CAMP sodium salt) is a lipophilic precursor of cyclic adenosine monophosphate (cAMP). This compound is metabolically activated by esterases, releasing cAMP and butyrate. It is significantly more lipophilic and membrane-permeant compared to cAMP .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-MB-CAMP sodium salt involves the esterification of cAMP with butyric acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of 2’-O-MB-CAMP sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-MB-CAMP sodium salt undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in 2’-O-MB-CAMP sodium salt can be hydrolyzed by esterases, releasing cAMP and butyrate.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Esterases are commonly used to hydrolyze the ester bond in 2’-O-MB-CAMP sodium salt.
Oxidation and Reduction: Common reagents for oxidation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), while reduction reactions may use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Hydrolysis: The major products formed are cAMP and butyrate.
Wissenschaftliche Forschungsanwendungen
2’-O-MB-CAMP sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of cAMP analogs.
Biology: It serves as a tool to study cAMP-dependent signaling pathways.
Medicine: It is used in research to understand the role of cAMP in various physiological processes.
Industry: It is utilized in the development of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
2’-O-MB-CAMP sodium salt is metabolically activated by esterases, which hydrolyze the ester bond to release cAMP and butyrate. cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various target proteins. This activation triggers a cascade of signaling events that regulate numerous cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bucladesine Sodium Salt: Another cell-permeable cAMP analog that activates cAMP-dependent protein kinase (PKA).
Rp-2’-O-MB-cAMPS: A metabolically activatable form of the PKA inhibitor Rp-cAMPS.
Uniqueness
2’-O-MB-CAMP sodium salt is unique due to its high lipophilicity and membrane permeability, which make it more effective in delivering cAMP into cells compared to other cAMP analogs .
Eigenschaften
Molekularformel |
C14H17N5NaO7P |
|---|---|
Molekulargewicht |
421.28 g/mol |
IUPAC-Name |
sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)25-11-10-7(4-23-27(21,22)26-10)24-14(11)19-6-18-9-12(15)16-5-17-13(9)19;/h5-7,10-11,14H,2-4H2,1H3,(H,21,22)(H2,15,16,17);/q;+1/p-1/t7-,10-,11-,14-;/m1./s1 |
InChI-Schlüssel |
GIHLXWZLZUNUHO-HOLUKZPASA-M |
Isomerische SMILES |
CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C=NC4=C(N=CN=C43)N.[Na+] |
Kanonische SMILES |
CCCC(=O)OC1C2C(COP(=O)(O2)[O-])OC1N3C=NC4=C(N=CN=C43)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)
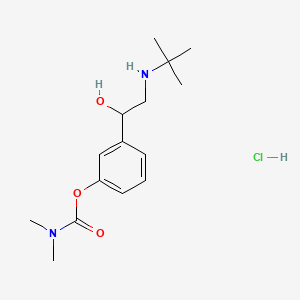
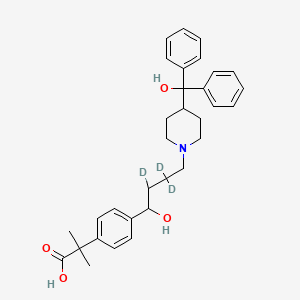

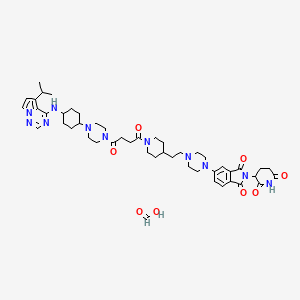
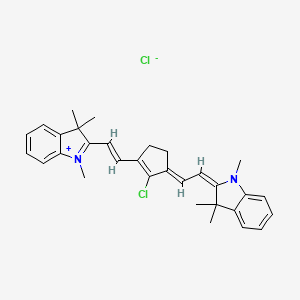
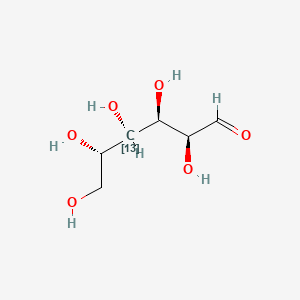
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)
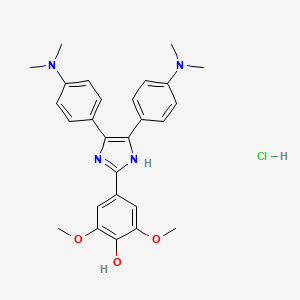

![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)

![(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)
![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)
